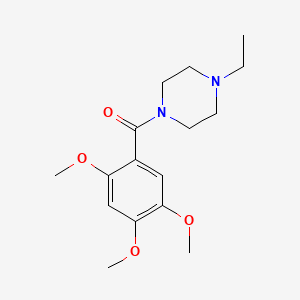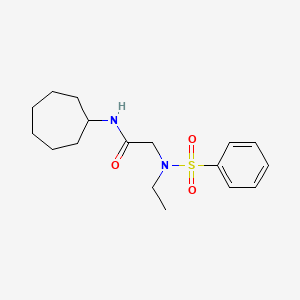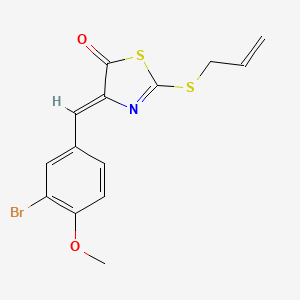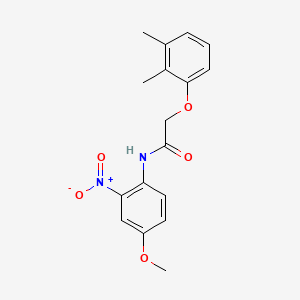![molecular formula C15H20N4O B5106642 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol, also known as IMTA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. IMTA is a triazine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
作用機序
The mechanism of action of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol is not fully understood, but it has been suggested that it interacts with specific proteins or enzymes in cells, leading to the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and DNA damage. This compound has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and increase the levels of glutathione, a major cellular antioxidant. In addition, this compound has been shown to improve mitochondrial function and energy metabolism, which are important for cellular homeostasis.
実験室実験の利点と制限
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has several advantages for lab experiments, such as its stability, solubility, and low toxicity. This compound can be easily synthesized using simple reaction conditions and can be modified to incorporate different functional groups for specific applications. However, this compound also has some limitations, such as its low water solubility, which can affect its bioavailability and efficacy. In addition, the synthesis of this compound can be challenging due to the formation of impurities and the need for specialized equipment and expertise.
将来の方向性
There are several future directions for the study of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol, such as the development of more efficient and sustainable synthesis methods, the investigation of its interactions with specific proteins and enzymes, and the exploration of its potential applications in other fields, such as energy storage and catalysis. In addition, the use of this compound as a drug delivery system for targeted cancer therapy and the development of this compound-based materials with unique properties and functions are promising areas for future research.
In conclusion, this compound is a triazine-based compound that has been widely studied for its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail. The study of this compound has the potential to lead to the development of new drugs, materials, and technologies that can benefit society.
合成法
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been synthesized using different methods, including the reaction of 2-isopropylaminoethanol with 5-(2-methylphenyl)-1,2,4-triazin-3-amine in the presence of a catalyst. Another method involves the reaction of 2-isopropylaminoethanol with 5-(2-methylphenyl)-1,2,4-triazin-3-amine in the presence of a base. The purity and yield of the synthesized this compound depend on the reaction conditions, such as temperature, reaction time, and the type of catalyst or base used.
科学的研究の応用
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been studied for its potential applications in various fields, including cancer treatment, drug delivery, and material science. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug delivery, this compound has been used as a carrier for hydrophobic drugs due to its amphiphilic nature. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
特性
IUPAC Name |
2-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)19(8-9-20)15-17-14(10-16-18-15)13-7-5-4-6-12(13)3/h4-7,10-11,20H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJSOVCHVXDIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N(CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![N-{4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl}acetamide](/img/structure/B5106582.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-4-piperidinecarboxamide](/img/structure/B5106592.png)

![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)


![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-ethylbenzamide](/img/structure/B5106628.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5106654.png)
